molecular formula C4H8N2OS B025550 N-(2-amino-2-sulfanylideneethyl)-N-methylformamide CAS No. 108591-63-5

N-(2-amino-2-sulfanylideneethyl)-N-methylformamide

Cat. No.: B025550
CAS No.: 108591-63-5
M. Wt: 132.19 g/mol
InChI Key: GCOBWUYETIWOOZ-UHFFFAOYSA-N
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Description

N-(2-amino-2-sulfanylideneethyl)-N-methylformamide, also known as SAMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. SAMF is a sulfur-containing molecule that possesses a unique chemical structure, making it an attractive target for researchers interested in developing new drugs, catalysts, and materials.

Mechanism of Action

N-(2-amino-2-sulfanylideneethyl)-N-methylformamide exerts its biological activity by acting as a potent inhibitor of several enzymes involved in key metabolic pathways. For example, this compound inhibits the activity of ornithine decarboxylase, an enzyme involved in the biosynthesis of polyamines, which are essential for cancer cell growth and proliferation. Additionally, this compound inhibits the activity of aldose reductase, an enzyme involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been shown to possess several biochemical and physiological effects. For example, this compound has been found to induce apoptosis, a programmed cell death mechanism, in cancer cells. Moreover, this compound has been shown to decrease the levels of reactive oxygen species, which are implicated in several diseases, including cancer and diabetes. Additionally, this compound has been found to reduce inflammation, a key factor in many chronic diseases.

Advantages and Limitations for Lab Experiments

N-(2-amino-2-sulfanylideneethyl)-N-methylformamide possesses several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be obtained in high purity. Moreover, this compound exhibits a broad range of biological activities, making it an attractive target for researchers interested in developing new drugs and therapies. However, this compound also has some limitations, including its low solubility in water, which can hinder its use in certain applications.

Future Directions

There are several future directions for N-(2-amino-2-sulfanylideneethyl)-N-methylformamide research. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, this compound can be used as a starting material for the synthesis of new catalysts and materials with unique properties. Moreover, further studies are needed to elucidate the molecular mechanisms underlying this compound's biological activity and to optimize its pharmacological properties.
Conclusion
In conclusion, this compound, or this compound, is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and material science. This compound exhibits a broad range of biological activities, including anticancer and antimicrobial activity, and possesses several advantages for laboratory experiments. Further research is needed to fully understand this compound's biological activity and to optimize its pharmacological properties for the development of new drugs and therapies.

Synthesis Methods

The synthesis of N-(2-amino-2-sulfanylideneethyl)-N-methylformamide can be achieved through several methods. One common method involves the reaction between N-methylformamide and thioacetamide in the presence of a catalyst, such as zinc chloride. Another method involves the reaction between N-methylformamide and hydrogen sulfide gas in the presence of a base, such as sodium hydroxide. Both methods yield this compound as a white crystalline solid with high purity.

Scientific Research Applications

N-(2-amino-2-sulfanylideneethyl)-N-methylformamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound works by inhibiting the activity of enzymes involved in cancer cell growth and proliferation, leading to cell death. Moreover, this compound has been found to possess antimicrobial activity against several bacteria, including Staphylococcus aureus and Escherichia coli.

Properties

108591-63-5

Molecular Formula

C4H8N2OS

Molecular Weight

132.19 g/mol

IUPAC Name

N-(2-amino-2-sulfanylideneethyl)-N-methylformamide

InChI

InChI=1S/C4H8N2OS/c1-6(3-7)2-4(5)8/h3H,2H2,1H3,(H2,5,8)

InChI Key

GCOBWUYETIWOOZ-UHFFFAOYSA-N

SMILES

CN(CC(=S)N)C=O

Canonical SMILES

CN(CC(=S)N)C=O

synonyms

Ethanethioamide, 2-(formylmethylamino)- (9CI)

Origin of Product

United States

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